molecular formula C15H17N3O B11183749 (1Z)-1-hydrazinylidene-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one CAS No. 524047-01-6

(1Z)-1-hydrazinylidene-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11183749
CAS No.: 524047-01-6
M. Wt: 255.31 g/mol
InChI Key: NDWINFPHYMTYQO-UHFFFAOYSA-N
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Description

(1Z)-1-hydrazinylidene-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a hydrazinylidene group and a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-hydrazinylidene-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This reaction proceeds through the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-hydrazinylidene-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphonium ylides for alkylation , and visible light-induced phosphonates for phosphonation reactions . Conditions often involve the use of metal-free and oxidant-free environments to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various substituted quinoxalin-2(1H)-ones, which exhibit diverse biological activities and chemical properties .

Mechanism of Action

The mechanism of action of (1Z)-1-hydrazinylidene-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves the activation of C–H bonds, leading to the formation of various functionalized products. The molecular targets and pathways involved include the formation of dicationic superelectrophiles and subsequent nucleophilic cyclization reactions .

Properties

CAS No.

524047-01-6

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

3-diazenyl-5,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaen-2-ol

InChI

InChI=1S/C15H17N3O/c1-8-5-6-10-9(2)7-15(3,4)18-13(10)11(8)12(17-16)14(18)19/h5-7,16,19H,1-4H3

InChI Key

NDWINFPHYMTYQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N3C2=C(C=C1)C(=CC3(C)C)C)O)N=N

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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